3-Amino-4-(tert-butoxy)butanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genetic code of organisms. americanelements.com These non-standard amino acids are crucial in a variety of biological processes and have significant potential in fields like pharmaceuticals and bioengineering. google.com In advanced chemical synthesis, NPAAs are valuable building blocks for creating new pharmaceuticals and agrochemicals. google.com Their incorporation into bioactive molecules can enhance their efficacy, reduce resistance compared to their natural counterparts, and even generate molecules with entirely new functions. google.com
The structural diversity of peptides can be greatly expanded by using both proteinogenic and non-proteinogenic building blocks. www.gov.uk While peptides made of natural amino acids can be used as drug candidates, many are not very stable in biological environments. www.gov.uk The inclusion of NPAAs can significantly improve the stability, potency, permeability, and bioavailability of peptide-based therapies. www.gov.uk
NPAAs are also used to create peptide-based drugs with altered bodily functions and increased efficacy. google.com The biosynthesis of NPAAs holds promise for engineering proteins with modified functions and for integration into novel metabolites, thereby enhancing biological stability and activity. google.com
Role of Chiral β-Amino Acids as Key Building Blocks in Organic Chemistry
Chiral β-amino acids are a significant class of compounds in organic chemistry, serving as crucial building blocks for the synthesis of a wide array of biologically active molecules. Their unique structural motif, with the amino group attached to the second carbon from the carboxyl group, imparts specific conformational properties to the peptides and other molecules into which they are incorporated. This has led to their extensive use in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.
The stereochemistry of these β-amino acids is of paramount importance, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure. The use of enantiomerically pure β-amino acids allows for the synthesis of stereochemically defined target molecules, which is critical in drug discovery and development. The ability to control the stereochemistry at the β-carbon allows for the creation of diverse molecular architectures with a wide range of biological activities.
Structural Features and Stereochemical Considerations of 3-Amino-4-(tert-butoxy)butanoic acid
The chemical structure of this compound consists of a four-carbon butanoic acid backbone. An amino group is attached to the third carbon (C3), and a tert-butoxy (B1229062) group is linked via an ether bond to the fourth carbon (C4). The presence of the amino group at the C3 position classifies it as a β-amino acid. The tert-butoxy group is a bulky functional group consisting of a central carbon atom bonded to three methyl groups and an oxygen atom.
A key stereochemical feature of this molecule is the presence of a chiral center at the C3 carbon, the carbon to which the amino group is attached. This chirality means that this compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-Amino-4-(tert-butoxy)butanoic acid and (S)-3-Amino-4-(tert-butoxy)butanoic acid. The spatial arrangement of the substituents around the chiral center determines the specific stereoisomer. Molecules with a single chiral center can exist as a pair of enantiomers. libretexts.org
Interactive Data Table: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| Chiral Centers | 1 (at C3) |
| Possible Stereoisomers | 2 (R and S enantiomers) |
| Functional Groups | Amino group, Carboxylic acid, tert-butoxy group |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXPSWESBCLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 Tert Butoxy Butanoic Acid and Its Chiral Analogues
Retrosynthetic Analysis and Strategic Disconnections for Butanoic Acid Frameworks
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgnumberanalytics.com For 3-Amino-4-(tert-butoxy)butanoic acid, several strategic disconnections of the butanoic acid framework can be envisioned to devise plausible synthetic routes.
A primary disconnection strategy targets the Cα-Cβ bond (C2-C3 bond), suggesting a Mannich-type reaction. This approach involves the reaction of a malonic acid derivative with an imine derived from tert-butoxyacetaldehyde. Another key disconnection is at the Cβ-Cγ bond (C3-C4 bond), which points towards a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. A third logical disconnection is at the C-N bond, which suggests the introduction of the amino group onto a pre-existing butanoic acid scaffold.
These disconnections lead to a variety of starting materials and synthetic strategies, each with its own set of advantages and challenges. The choice of a particular retrosynthetic pathway often depends on the desired stereochemistry of the final product.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Bond Cleaved | Key Reaction Type | Potential Starting Materials |
| Strategy 1 | Cα-Cβ | Mannich Reaction | Malonic acid half-ester, tert-butoxyacetaldehyde, ammonia (B1221849) source |
| Strategy 2 | Cβ-Cγ | Conjugate Addition | Crotonate derivative, nitrogen nucleophile |
| Strategy 3 | C-N | Amination | 3-hydroxy-4-(tert-butoxy)butanoic acid or a derivative |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in biologically active molecules. Several asymmetric strategies have been developed to control the stereochemistry at the C3 position.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org One of the most powerful methods for the asymmetric synthesis of β-amino acids involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. santiago-lab.comingentaconnect.com
In this approach, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting imide can then undergo a variety of stereoselective reactions. For the synthesis of this compound, an acetate-derived N-acyloxazolidinone can be enolized and reacted with an electrophilic source of the "CH2O-tBu" group. More commonly, a Reformatsky-type reaction of an imine derived from tert-butoxyacetaldehyde with a chiral auxiliary-bearing acetate (B1210297) enolate can be employed. The chiral auxiliary is then cleaved under mild conditions to yield the desired enantiomerically enriched β-amino acid.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Origin | Typical Applications |
| Evans Oxazolidinones | Amino alcohols (e.g., valinol, phenylalaninol) | Aldol reactions, alkylations, conjugate additions |
| Camphorsultam | Camphor | Diels-Alder reactions, alkylations |
| Pseudoephedrine | Pseudoephedrine | Alkylation of amides |
Asymmetric Catalysis for β-Amino Acid Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired product.
The asymmetric hydrogenation of enamines or β-aminoacrylates is a highly efficient method for the synthesis of chiral β-amino acids. nih.govacs.orgresearchgate.netacs.org This reaction typically employs chiral phosphine (B1218219) ligands in complex with transition metals such as rhodium or ruthenium. psu.eduresearchgate.net The substrate, a β-(acylamino)acrylate, can be prepared by the condensation of a β-ketoester with an amine followed by N-acylation. The choice of the chiral ligand is critical for achieving high enantioselectivity.
For the synthesis of this compound, a suitable precursor would be an enamine derived from tert-butoxyacetoacetate. The asymmetric hydrogenation of this substrate in the presence of a chiral rhodium or ruthenium catalyst would yield the protected β-amino acid ester with high enantiomeric excess.
Table 3: Representative Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Typical Substrates |
| BINAP | Ru, Rh | Olefins, ketones, enamines |
| Josiphos | Rh | Enamides, enamines |
| DuanPhos | Rh | α,β-unsaturated amides |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. acs.org For the synthesis of chiral β-amino acids, the asymmetric Mannich reaction is a particularly powerful tool. nih.govbeilstein-journals.org This reaction involves the addition of a nucleophile, such as a ketone or a malonate, to an imine. Chiral amines or thiourea (B124793) derivatives are often used as catalysts to control the stereochemical outcome.
A plausible organocatalytic route to this compound would involve the Mannich reaction of a malonic acid half-ester with an imine generated from tert-butoxyacetaldehyde. A chiral bifunctional catalyst, such as a thiourea-based catalyst, could be employed to achieve high diastereo- and enantioselectivity.
Biocatalytic Routes and Enzymatic Transformations for Non-Proteinogenic Amino Acids
Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical transformations. researchgate.net For the synthesis of non-proteinogenic amino acids like this compound, several enzymatic approaches can be considered.
Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid or ketone acceptor. nih.govrsc.orgnih.govmdpi.com The asymmetric synthesis of a chiral β-amino acid can be achieved by the transamination of a prochiral β-keto acid. Alternatively, a kinetic resolution of a racemic β-amino acid can be performed, where one enantiomer is selectively deaminated, leaving the other enantiomer in high enantiomeric excess.
Another biocatalytic strategy involves the use of lipases for the kinetic resolution of racemic β-amino acid esters. mdpi.com In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Table 4: Enzymatic Approaches for Chiral β-Amino Acid Synthesis
| Enzyme Class | Reaction Type | Substrate | Product |
| Transaminases | Asymmetric Synthesis | β-keto acid | Chiral β-amino acid |
| Transaminases | Kinetic Resolution | Racemic β-amino acid | Enantioenriched β-amino acid |
| Lipases | Kinetic Resolution | Racemic β-amino acid ester | Enantioenriched β-amino acid and ester |
Diastereoselective Synthetic Pathways to this compound and its Chiral Analogues
Achieving stereochemical control is crucial in the synthesis of bioactive molecules. For β-amino acids, diastereoselective and enantioselective strategies are employed to produce specific stereoisomers. Common strategies include the catalytic asymmetric hydrogenation of enamines, Mannich-type reactions, and conjugate additions. illinois.edursc.orgrsc.org
One effective approach is the use of the "chiral pool," which utilizes readily available chiral molecules like L-aspartic acid as starting materials. nih.govresearchgate.netmdpi.com Since this compound is a derivative of aspartic acid, this method is particularly relevant. For instance, a chiral β-amino acid derivative can be synthesized via a Grignard reaction with a Weinreb amide derivative of L-aspartic acid, preserving the stereochemistry of the original amino acid. researchgate.net Friedel-Crafts reactions of N-protected (α-aminoacyl)benzotriazoles derived from aspartic acid also yield chiral β-amino acid derivatives after a reduction step. nih.gov
Catalytic asymmetric synthesis offers a versatile alternative to chiral pool methods. Key approaches include:
Asymmetric Hydrogenation: The hydrogenation of (Z)-enamines using chiral ruthenium (Ru) or rhodium (Rh) catalysts with bisphosphepine ligands can produce β-amino acids in high yield (e.g., 90%) and enantioselectivity. hilarispublisher.com
Mannich Reaction: This C-C bond-forming reaction involves the addition of metal enolates to imines. rsc.org The use of chiral catalysts allows for the asymmetric synthesis of β-amino carbonyl compounds, which are precursors to β-amino acids. rsc.org
Conjugate Addition: This method involves the addition of either carbon or nitrogen nucleophiles to α,β-unsaturated compounds. rsc.org For example, a rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates, followed by an enantioselective enolate protonation, can yield β²-amino acids. hilarispublisher.com
The following table summarizes some catalytic asymmetric methods applicable to the synthesis of chiral β-amino acids.
| Method | Catalyst/Reagent Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru or Rh with chiral phosphine ligands | (Z)-enamines / N-acyl-β-(amino) acrylates | High yield and enantioselectivity for specific enamines. | hilarispublisher.com |
| Asymmetric Mannich Reaction | Chiral Lewis acid or organocatalyst | Imines and enolates | Forms β-amino carbonyl precursors with stereocontrol. | rsc.orgnumberanalytics.com |
| Conjugate Addition (Carbon) | Rhodium complex (e.g., Rh(acac)(ethylene)2) | β-acrylates and aryl boronic acids | Enantioselective protonation of an intermediate. | hilarispublisher.com |
| Chiral Pool Synthesis | Grignard reagent | Weinreb amide of L-aspartic acid | Preserves chirality from the starting amino acid. | researchgate.net |
Protection Group Strategies Involving the tert-Butoxy (B1229062) Moiety and Amino/Carboxyl Functionalities
In the synthesis of polyfunctional molecules like amino acids, protecting groups are essential to prevent unwanted side reactions. biosynth.com The name "this compound" indicates that one of the carboxylic acid groups is protected as a tert-butyl ester (OtBu). This group is stable against nucleophiles and reducing agents but can be conveniently removed under acidic conditions. thieme.dethieme-connect.com The synthesis of this compound and its subsequent use in, for example, peptide synthesis, requires a compatible protection strategy for the free amino group and the second carboxylic acid function (derived from the aspartic acid backbone).
An ideal strategy employs orthogonal protecting groups , which can be removed under different chemical conditions, allowing for selective deprotection. iris-biotech.depeptide.comwikipedia.org A common orthogonal pairing is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) group for side-chain carboxyl or hydroxyl groups. biosynth.comiris-biotech.de
For a molecule like this compound, a typical strategy would involve:
Carboxyl Protection : The tert-butoxy group already present serves as a tert-butyl ester (OtBu), which is acid-labile. It is cleaved using strong acids like trifluoroacetic acid (TFA). thieme.deiris-biotech.de
Amino Protection : The free amino group is commonly protected with a tert-butoxycarbonyl (Boc) group. masterorganicchemistry.comorganic-chemistry.org The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk Like the tBu ester, the Boc group is removed with acid, such as TFA or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.comfishersci.co.uk
While both Boc and tBu groups are acid-labile, their removal rates can differ, allowing for some selective deprotection. However, for true orthogonality, a base-labile group like Fmoc would be used for the amino function, allowing its removal with a base (e.g., piperidine) without affecting the acid-labile tert-butyl ester. iris-biotech.dewikipedia.org
The table below details common protecting groups for amino and carboxyl functionalities.
| Functionality | Protecting Group (Abbreviation) | Introduction Reagent | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amino Group | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |
| Amino Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | biosynth.comiris-biotech.de |
| Amino Group | Benzyloxycarbonyl (Z or Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) or HBr/AcOH | biosynth.commasterorganicchemistry.com |
| Carboxyl Group | tert-Butyl ester (OtBu) | Isobutene or t-Butanol with acid catalyst | Acid (e.g., TFA) | thieme.dethieme-connect.comlibretexts.org |
| Carboxyl Group | Benzyl ester (OBn) | Benzyl alcohol with acid catalyst | Catalytic Hydrogenolysis (H₂/Pd) | libretexts.org |
| Carboxyl Group | Methyl ester (OMe) | Methanol (B129727) with acid catalyst | Acid or base hydrolysis | libretexts.org |
Development of Sustainable and Green Synthetic Approaches for β-Amino Acids
Modern chemical synthesis emphasizes the development of environmentally benign and sustainable processes. For β-amino acids, this involves using renewable resources, employing catalytic methods over stoichiometric reagents, and utilizing biocatalysis. springernature.comresearchgate.net
Biocatalytic methods are a cornerstone of green chemistry for amino acid synthesis. Enzymes operate under mild conditions and exhibit high stereoselectivity. researchgate.netmdpi.com
Lipases : Enzymes like Candida antarctica lipase B (CAL-B) or lipase from Burkholderia cepacia can be used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or N-acylation, providing access to single enantiomers with excellent purity (≥99% ee). researchgate.netmdpi.com
Transaminases : These enzymes can synthesize β-amino acids through the kinetic resolution of a racemic β-amino acid or by asymmetric synthesis starting from a prochiral β-keto acid. researchgate.netnih.gov
Catalytic approaches that improve atom economy are also central to green synthesis. The "hydrogen borrowing" strategy is a powerful method for forming C-N bonds. springernature.com This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst and producing water as the only byproduct. This method can be applied to synthesize β-amino acid esters from renewable β-hydroxyl acid esters. springernature.com
The use of renewable feedstocks , such as those derived from lignocellulose, is another key aspect of sustainable synthesis. springernature.com Developing catalytic routes to convert bio-derived molecules, like 3-hydroxypropionic acid, into valuable β-amino acids represents a significant step toward reducing reliance on fossil resources. springernature.com
The following table compares traditional and green synthetic approaches for β-amino acids.
| Approach | Traditional Method | Green/Sustainable Alternative | Key Advantage of Green Method | Reference |
|---|---|---|---|---|
| Stereocontrol | Resolution via diastereomeric salts or chiral auxiliaries. | Enzymatic resolution (Lipases, Transaminases) or Asymmetric Catalysis. | High enantioselectivity, mild conditions, less waste. | researchgate.netmdpi.comresearchgate.net |
| C-N Bond Formation | Use of stoichiometric nitrogen nucleophiles. | Catalytic amination via "hydrogen borrowing". | High atom economy, water as the only byproduct. | springernature.com |
| Starting Materials | Petrochemical-based feedstocks. | Bio-based feedstocks (e.g., from lignocellulose). | Use of renewable resources. | springernature.com |
| Reagents | Use of hazardous reagents (e.g., diazomethane (B1218177) in Arndt-Eistert homologation). | Biocatalytic or modern catalytic methods using safer reagents. | Improved safety profile, avoidance of toxic reagents. | illinois.edunumberanalytics.com |
Chemical Reactivity and Derivatization of 3 Amino 4 Tert Butoxy Butanoic Acid
Transformations at the Amino Group of 3-Amino-4-(tert-butoxy)butanoic acid
The primary amino group in this compound is a nucleophilic center, making it amenable to a variety of chemical modifications.
Amidation and Peptide Bond Formation with the Amino Group
The amino group can act as a nucleophile, reacting with activated carboxylic acids to form amide bonds, a cornerstone of peptide synthesis. wikipedia.orgyoutube.comnih.govthieme-connect.demasterorganicchemistry.com In a typical peptide coupling reaction, the carboxylic acid of a coupling partner is activated using reagents like carbodiimides (e.g., DCC, EDC) or uronium/guanidinium salts (e.g., HBTU, HATU). thieme-connect.de The activated carboxyl group is then susceptible to nucleophilic attack by the amino group of this compound.
The general reaction is as follows: R-COOH + H₂N-CH(CH₂OtBu)-CH₂-COOH → R-CO-NH-CH(CH₂OtBu)-CH₂-COOH + H₂O
The tert-butoxy (B1229062) group's steric hindrance might influence the reaction kinetics, potentially requiring optimized reaction conditions or more potent coupling reagents. The use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino function is a common strategy in peptide synthesis, though in this context, the inherent amino group of the title compound is the reactive site. wikipedia.org
Interactive Table: Common Coupling Reagents for Peptide Bond Formation
| Coupling Reagent | Description |
| DCC (Dicyclohexylcarbodiimide) | A widely used, cost-effective reagent that activates carboxylic acids. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, simplifying product purification. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling reagent. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Known for its high efficiency and reduced risk of racemization. |
Alkylation and Acylation Reactions
The nucleophilic nature of the amino group also allows for alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups onto the amino group can be achieved through reactions with alkyl halides. wikipedia.org This reaction, known as N-alkylation, can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation to achieve selective mono-alkylation can be challenging and may result in a mixture of products. organic-chemistry.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for N-alkylation.
Acylation: N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amides. google.comsemanticscholar.orgresearchgate.netrsc.orgunimi.it This is a fundamental transformation in organic synthesis. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Cyclization Reactions to Form Nitrogen Heterocycles
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. Depending on the reaction conditions and the reagents used, various ring systems can be synthesized. For example, activation of the carboxylic acid followed by intramolecular nucleophilic attack by the amino group could lead to the formation of a β-lactam (a four-membered cyclic amide). The formation of larger rings is also conceivable, potentially through reactions involving other reagents that bridge the amino and carboxyl groups. Studies on related 3-aminobutanoic acid derivatives have shown their utility in synthesizing substituted piperidinones. rsc.orgmdpi.com
Transformations at the Carboxyl Group of this compound
The carboxylic acid moiety provides a site for a different set of chemical transformations, primarily involving nucleophilic acyl substitution.
Esterification and Amide Formation
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). pearson.comacs.orggoogle.com Given the presence of the acid-sensitive tert-butoxy group, mild esterification conditions would be necessary to avoid its cleavage. Alternatively, reaction with an alkyl halide under basic conditions can also yield esters.
Amide Formation: Similar to peptide bond formation where the amino group is the nucleophile, the carboxyl group of this compound can be activated and then reacted with a primary or secondary amine to form an amide. libretexts.org This reaction is mechanistically similar to the peptide coupling described in section 3.1.1, but in this case, the carboxyl group of the title compound is the electrophilic partner.
Reduction to Alcohols and Selective Oxidation Reactions
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reduction would yield 4-amino-5-(tert-butoxy)pentan-1-ol. Care must be taken as the reaction conditions for such reductions can be harsh.
Selective Oxidation: While the carbon skeleton of amino acids can be oxidized under vigorous conditions, selective oxidation reactions are more synthetically useful. nih.govyoutube.com Specific oxidation of the carbon backbone is less common and would likely require specialized reagents and conditions to avoid degradation of the molecule. The primary focus of oxidation studies on amino acids is often on the metabolic pathways. In a synthetic context, oxidation of the corresponding alcohol (derived from the reduction of the carboxylic acid) back to the carboxylic acid or to an aldehyde is a more common transformation. researchgate.netresearchgate.net
Lactone and Lactam Formation
The bifunctional nature of this compound provides the potential for intramolecular cyclization to yield either a lactone or a lactam. However, the formation of these cyclic structures is not spontaneous and is contingent upon the activation of the carboxylic acid moiety and the relative nucleophilicity of the amino and hydroxyl groups. The tert-butoxy group, being a stable ether linkage, necessitates cleavage to a hydroxyl group prior to any potential lactonization.
Upon deprotection of the tert-butoxy group to reveal the corresponding 3-amino-4-hydroxybutanoic acid, a competitive intramolecular reaction between the amino and hydroxyl groups with the carboxylic acid can be envisaged. The formation of a γ-lactone would involve the attack of the γ-hydroxyl group on the activated carboxyl group, leading to a five-membered ring, specifically 3-amino-γ-butyrolactone. Conversely, lactamization would involve the nucleophilic attack of the β-amino group on the activated carboxyl terminus, resulting in the formation of a four-membered β-lactam ring, namely 4-(hydroxymethyl)azetidin-2-one.
While direct literature on the intramolecular cyclization of this compound is not extensively available, studies on analogous compounds, such as 3-amino-2,4-dihydroxybutanoic acid derivatives, have demonstrated that regioselective cyclizations can be achieved. In these cases, the amino group at the C3 position plays a crucial role in directing the cyclization pathways, leading to the formation of γ-lactones among other cyclic products. rsc.org The propensity for lactone versus lactam formation is influenced by reaction conditions, including the choice of activating agents for the carboxylic acid and the use of protecting groups on the amino function. Generally, the formation of five-membered rings (γ-lactones) is kinetically and thermodynamically more favorable than the formation of strained four-membered rings (β-lactams). However, specific synthetic methodologies, such as the use of coupling reagents that favor amide bond formation, can be employed to promote lactamization.
Cleavage and Modification of the tert-Butoxy Protecting Group
The tert-butoxy group in this compound serves as a robust protecting group for the hydroxyl functionality. Its removal is a critical step in many synthetic routes that require the participation of the free hydroxyl group, such as in lactonization. The cleavage of this ether is typically achieved under acidic conditions.
Trifluoroacetic acid (TFA) is a common and effective reagent for the deprotection of tert-butyl ethers. nih.govresearchgate.net The mechanism of cleavage proceeds via protonation of the ether oxygen by the strong acid, followed by the departure of the stable tert-butyl cation to yield the free alcohol and isobutylene (B52900) or tert-butyl trifluoroacetate. nih.govlongdom.orglibretexts.orgwikipedia.org
A significant challenge during the acid-mediated cleavage of the tert-butoxy group is the generation of the highly reactive tert-butyl cation. This electrophilic species can lead to undesirable side reactions, particularly the alkylation of nucleophilic functional groups present in the substrate or other molecules in the reaction mixture. nih.govacs.org In the context of peptide synthesis, for instance, nucleophilic residues such as tryptophan and methionine are susceptible to tert-butylation. nih.gov
To mitigate these side reactions, "scavengers" are commonly added to the cleavage cocktail. nih.govacs.orgfiveable.meresearchgate.netresearchgate.net Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the functional groups on the desired product. Their role is to trap the carbocation as it is formed, thus preventing it from engaging in deleterious alkylation reactions.
Commonly Used Scavengers in tert-Butoxy Deprotection:
| Scavenger | Chemical Class | Function |
| Water | Protic Solvent | Reacts with the tert-butyl cation to form tert-butanol. |
| Thioanisole | Thioether | A soft nucleophile that effectively traps carbocations. |
| 1,2-Ethanedithiol (EDT) | Thiol | A potent scavenger for a variety of carbocations. |
| Triisopropylsilane (B1312306) (TIS) | Silane | Reduces the tert-butyl cation to isobutane. |
| Phenol | Phenol | An aromatic nucleophile that can be alkylated by the tert-butyl cation. |
The choice of scavenger and its concentration depends on the specific substrate and the other functional groups present. For instance, in peptide synthesis, a common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (TIS). researchgate.net
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The presence of multiple reactive sites in this compound and its deprotected form, 3-amino-4-hydroxybutanoic acid, raises important questions of selectivity in its chemical transformations, particularly in intramolecular cyclization reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the cyclization of 3-amino-4-hydroxybutanoic acid, the primary competition is between the amino group and the hydroxyl group for reaction with the carboxylic acid. The relative nucleophilicity of these groups, which can be modulated by pH and the presence of protecting groups, will dictate the outcome. Generally, the amino group is a stronger nucleophile than the hydroxyl group, which would favor lactam formation. However, the use of specific activating agents and reaction conditions can be tailored to favor lactonization.
Regioselectivity pertains to the site of bond formation. In the intramolecular cyclization of 3-amino-4-hydroxybutanoic acid, two main regioisomeric products are possible: a five-membered γ-lactone or a four-membered β-lactam. As previously mentioned, the formation of the five-membered ring is generally favored due to lower ring strain. Baldwin's rules for ring closure can be used to predict the feasibility of these cyclizations. The formation of the γ-lactone proceeds via a 5-exo-tet cyclization, which is a favored process. The formation of the β-lactam occurs through a 4-exo-tet cyclization, which is also a favored process, though the inherent strain of the four-membered ring can make it less favorable than the five-membered alternative.
Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. This compound possesses a stereocenter at the C3 position. Any reaction that involves this chiral center or creates a new one must be considered in terms of its stereochemical outcome. For instance, in an intramolecular cyclization, the stereochemistry at C3 can influence the facial selectivity of the nucleophilic attack on the activated carboxyl group, potentially leading to the diastereoselective formation of the cyclic product. The stereochemical course of such reactions is often dependent on the specific reagents and conditions employed, and can sometimes be predicted by considering the conformational preferences of the transition state.
Applications of 3 Amino 4 Tert Butoxy Butanoic Acid in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecule Synthesis
N-protected β-tert-butyl esters of aspartic acid are widely recognized as foundational building blocks in solid-phase peptide synthesis (SPPS). medchemexpress.com The chirality inherent in the amino acid backbone is preserved throughout synthetic sequences, allowing for the stereocontrolled construction of larger molecules. The tert-butyl ester protects the side-chain carboxylic acid, preventing it from interfering with the peptide bond formation at the α-carboxyl group. wiley-vch.de This orthogonal protection scheme is fundamental to modern peptide chemistry, enabling the stepwise assembly of complex peptide chains. cphi-online.com
Table 1: Properties of Common Protected Aspartic Acid Building Blocks
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Typical Application |
|---|---|---|---|---|
| (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | Boc-L-Asp(OtBu)-OH | C13H23NO6 | 289.32 | Boc-based Solid-Phase Peptide Synthesis |
| 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate | Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | 411.45 | Fmoc-based Solid-Phase Peptide Synthesis |
| (R)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | H-D-Asp-OtBu | C8H15NO4 | 189.21 | Introduction of D-amino acids |
The utility of Fmoc-Asp(OtBu)-OH extends to its use as a precursor for synthesizing complex peptide-based natural products and their analogues. For instance, it is a key reagent for producing synthetic variants of scorpion toxin II model peptides, which are valuable tools for studying ion channel structure and function. google.com The incorporation of this building block allows for the precise installation of an aspartic acid residue at a specific position within the peptide sequence, which is often crucial for the molecule's biological activity. Similarly, it has been employed in the synthesis of colorimetric variants of neuropeptides like α-neurokinin, where the aspartic acid side chain serves as an attachment point for a dye molecule, facilitating screening studies. cphi-online.com
The construction of peptidomimetics and modified peptides heavily relies on building blocks like Fmoc-Asp(OtBu)-OH. Its integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols is routine for introducing aspartic acid residues. A prominent example is its use in the synthesis of Semaglutide, a complex glucagon-like peptide-1 (GLP-1) analogue used in the treatment of type 2 diabetes. In the automated solid-phase synthesis of Semaglutide's peptide backbone, Fmoc-Asp(OtBu)-OH is coupled in sequence along with other protected amino acids to build the desired peptide chain on a resin support.
Furthermore, the tert-butyl ester on the side chain serves as a handle for selective modification. Researchers have developed efficient, Lewis acid-based strategies for the on-resin deprotection of this group using reagents like ferric chloride (FeCl3). This method is mild, cost-effective, and compatible with Fmoc chemistry, allowing the newly freed side-chain carboxylic acid to be further reacted to create amides, esters, and thioesters, thus producing a diverse array of modified peptides directly on the solid support.
Table 2: Example of Fmoc-Asp(OtBu)-OH in a Synthetic Peptide Sequence
| Step | Action | Reagent Used | Purpose |
|---|---|---|---|
| 1 | Couple Fmoc-Val-OH to resin | DIC/HOBt | Start peptide chain |
| 2 | Fmoc deprotection | Piperidine/DMF | Expose N-terminal amine for next coupling |
| 3 | Couple Fmoc-Ser(tBu)-OH | HBTU/DIPEA | Add Serine residue |
| 4 | Fmoc deprotection | Piperidine/DMF | Expose N-terminal amine |
| 5 | Couple Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | Incorporate Aspartic Acid residue |
| 6 | Fmoc deprotection | Piperidine/DMF | Continue chain elongation |
This table represents a generalized segment of an SPPS process, similar to steps described in the synthesis of complex peptides.
The bifunctional nature of aspartic acid derivatives is critical for the synthesis of macrocycles and other constrained peptide architectures. After the linear peptide has been assembled on a solid support, the tert-butyl protecting group on the aspartic acid side chain can be selectively removed. The resulting free carboxylic acid provides a reactive handle for intramolecular cyclization. This can be achieved by forming an amide bond with the N-terminal amine of the peptide (a "head-to-side-chain" cyclization), creating a conformationally constrained cyclic peptide. This strategy is a powerful tool for improving the metabolic stability, binding affinity, and selectivity of bioactive peptides. Specialized derivatives of aspartic acid have been developed specifically to facilitate the synthesis of such tail-to-side-chain cyclic or branched peptides.
In the Development of Novel Organic Reactions and Methodologies
While 3-amino-4-(tert-butoxy)butanoic acid derivatives are typically substrates rather than catalysts, their widespread use has spurred the development of new synthetic methodologies aimed at their efficient manipulation. A significant challenge in complex peptide synthesis is the selective deprotection of side-chain protecting groups under mild conditions. To address this, a novel methodology was developed for the on-resin cleavage of the side-chain tert-butyl ester of aspartic and glutamic acid residues. This method utilizes a Lewis acid, ferric chloride (FeCl3), in dichloromethane (B109758) to achieve selective deprotection without cleaving the peptide from the acid-sensitive resin or affecting other protecting groups. This development represents a valuable contribution to the toolbox of orthogonal protection/deprotection techniques in peptide chemistry, making the synthesis of elaborately modified peptides more efficient and versatile.
Contributions to Supramolecular Chemistry Scaffolds
The functional side chain of aspartic acid allows its derivatives to serve as key components in the design of supramolecular scaffolds. In the field of self-assembling materials, researchers have designed systems where the aspartic acid moiety plays a crucial role in directing the formation of higher-order structures. For example, aspartic acid has been incorporated into π-conjugated building blocks based on naphthalenediimide (NDI) and pyrene (B120774) (Py). In these systems, the co-assembly of the donor (Py) and acceptor (NDI) molecules into hydrogels is triggered by pH changes. The carboxylic acid side chain of the aspartic acid residue participates in critical non-covalent interactions, such as hydrogen bonding and electrostatic interactions (as the negatively charged carboxylate). These interactions, along with charge-transfer forces between the aromatic cores, drive the self-assembly of the molecules into nanofibrous networks that constitute the hydrogel. This demonstrates how the specific chemical properties of the aspartic acid scaffold can be harnessed to control molecular self-assembly and create functional soft materials.
Advanced Analytical Methodologies for Characterization of 3 Amino 4 Tert Butoxy Butanoic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Amino-4-(tert-butoxy)butanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.
High-resolution NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound in solution. nih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The tert-butyl group will produce a sharp singlet at approximately 1.4 ppm due to the nine equivalent protons. The protons of the butanoic acid backbone will appear as multiplets. The two protons on the carbon adjacent to the carboxylic acid (C2) would likely appear as a doublet of doublets around 2.4-2.6 ppm. The single proton on the chiral carbon (C3), adjacent to the amino group, is expected to be a multiplet in the region of 3.2-3.5 ppm. The two protons on the carbon adjacent to the tert-butoxy (B1229062) group (C4) would be diastereotopic and appear as two separate multiplets, likely between 3.3-3.7 ppm. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. docbrown.infomdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The tert-butyl group will show two signals: one for the quaternary carbon around 80-82 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing around 170-175 ppm. The carbons of the butanoic acid backbone (C2, C3, and C4) would resonate in the range of 35-75 ppm. mdpi.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | 1.4 (s, 9H) | 28 (3 x CH₃) |
| -C (CH₃)₃ | - | 81 (quaternary C) |
| -CH₂-COOH | 2.5 (dd, 2H) | ~40 (CH₂) |
| -CH(NH₂)- | 3.3 (m, 1H) | ~50 (CH) |
| -CH₂-O- | 3.5 (m, 2H) | ~70 (CH₂) |
| -COOH | Broad singlet | ~173 (C=O) |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions. s = singlet, dd = doublet of doublets, m = multiplet.
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. creative-proteomics.com Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecular ion [M+H]⁺.
The fragmentation of protonated amino acids in tandem mass spectrometry (MS/MS) experiments often follows predictable pathways. nih.gov For this compound ([C₈H₁₅NO₄+H]⁺, m/z 190.1), characteristic fragmentation would involve:
Loss of the tert-butyl group: A primary and highly favorable fragmentation pathway is the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butoxy group, leading to a prominent fragment ion at m/z 134.1. This occurs via a McLafferty-type rearrangement.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group is a common fragmentation for amino acids.
Loss of water and carbon monoxide: A characteristic fragmentation for α- and β-amino acids is the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). nih.gov
Loss of ammonia (B1221849): The elimination of ammonia (NH₃, 17 Da) from the amino group can also be observed. nih.govchimia.ch
Analyzing these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule. nih.govresearchgate.net
Table 2: Predicted ESI-MS/MS Fragment Ions for Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 190.1 | 134.1 | C₄H₈ (Isobutylene) | [M+H - C₄H₈]⁺ |
| 190.1 | 173.1 | NH₃ | [M+H - NH₃]⁺ |
| 190.1 | 172.1 | H₂O | [M+H - H₂O]⁺ |
| 172.1 | 144.1 | CO | [M+H - H₂O - CO]⁺ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in this compound. researchgate.netxray.cz The spectra are complementary and provide a characteristic fingerprint of the molecule.
Amino Group (-NH₂): N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is observed around 1600 cm⁻¹.
Carboxylic Acid (-COOH): A very broad O-H stretching band is characteristic and can be found from 2500-3300 cm⁻¹. The C=O stretching vibration gives a strong, sharp absorption band around 1700-1730 cm⁻¹.
tert-Butoxy Group (-O-C(CH₃)₃): Strong C-H stretching bands from the methyl groups are expected around 2970 cm⁻¹. The C-O stretching vibration of the ether linkage will appear in the 1100-1200 cm⁻¹ region. rsc.org
Alkyl Backbone: C-H bending vibrations for CH₂ and CH groups are found in the 1350-1470 cm⁻¹ range. wjarr.com
Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. researchgate.netacs.org
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1730 | |
| Amino Group | N-H stretch | 3300-3500 |
| N-H bend | ~1600 | |
| Alkyl C-H | C-H stretch | 2850-2970 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers to determine enantiomeric purity.
Chiral HPLC is the primary method for separating the enantiomers of this compound and determining its enantiomeric excess (ee). uma.es Direct separation of the underivatized amino acid is often possible using chiral stationary phases (CSPs). sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.
The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. The pH and ionic strength of the buffer are critical parameters that influence retention time and resolution. sigmaaldrich.com Detection is commonly performed using a UV detector, as the carboxylic acid group provides some UV absorbance, or more universally with a mass spectrometer (LC-MS). researchgate.net
Table 4: Typical Chiral HPLC Conditions for Amino Acid Enantioseparation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Vancomycin-based) |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) |
| Column Temp. | 20 - 40 °C |
Gas chromatography is a high-resolution separation technique, but it is not directly applicable to amino acids like this compound due to their low volatility and thermal instability. thermofisher.comsigmaaldrich.com Therefore, a chemical derivatization step is required to convert the polar -NH₂ and -COOH functional groups into more volatile and thermally stable moieties. gcms.cz
Common derivatization strategies include:
Silylation: This involves reacting the active hydrogens of the amino and carboxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comsigmaaldrich.com
Acylation/Esterification: This is often a two-step process where the carboxylic acid is first esterified (e.g., with methanolic HCl) followed by acylation of the amino group with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). nih.govresearchgate.net
Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for both quantification and structural confirmation of the derivative. core.ac.uksemanticscholar.org Chiral GC columns can also be used to separate the enantiomers of the derivatized analyte.
Table 5: Common Derivatization Reagents for GC Analysis of Amino Acids
| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups |
|---|---|---|---|
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH₂, -OH, -SH |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -COOH, -NH₂, -OH, -SH | |
| Acylating Agents | Trifluoroacetic anhydride | TFAA | -NH₂, -OH |
| Pentafluoropropionic anhydride | PFPA | -NH₂, -OH |
X-ray Crystallography for Absolute Stereochemistry Determination
The determination of absolute stereochemistry is made possible by the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de When the X-ray radiation used in the diffraction experiment has an energy level close to the absorption edge of a specific element within the crystal, a phase shift occurs in the scattered X-rays. thieme-connect.de This effect allows for the differentiation between a chiral molecule and its mirror image (enantiomer), which would otherwise produce identical diffraction patterns. thieme-connect.de The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the determined absolute structure; a value close to zero confirms the assigned stereochemistry. nih.govnih.gov
While direct crystallographic data for this compound is not extensively published, valuable insights can be drawn from the analysis of its derivatives. A pertinent example is the crystal structure analysis of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, a structurally related γ-amino acid derivative. nih.gov Research on this compound has successfully utilized X-ray crystallography to confirm its absolute configuration, which was known from the synthetic procedure employed. nih.gov The analysis was validated by a Flack parameter of 0.05 (15), affirming the (3R) configuration. nih.gov
The crystal packing of this derivative is stabilized by intermolecular hydrogen bonds, which organize the molecules into distinct chains. nih.gov Such detailed structural information is invaluable for understanding the intermolecular interactions that can influence the physical and chemical properties of the compound.
The crystallographic data obtained for (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid provides a clear example of how this technique is applied to molecules of this class. The key parameters from this analysis are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 19.5872 (12) |
| b (Å) | 6.5263 (4) |
| c (Å) | 14.7598 (9) |
| β (°) | 120.846 (2) |
| Volume (ų) | 1619.89 (17) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 100 |
| Flack Parameter | 0.05 (15) |
This data is for the derivative (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. nih.gov
This detailed structural elucidation is fundamental in the field of medicinal chemistry and materials science, where the specific stereoisomer of a compound can exhibit vastly different biological activity or material properties.
Computational and Theoretical Investigations of 3 Amino 4 Tert Butoxy Butanoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are commonly employed to determine the electronic structure, molecular orbitals, and reactivity indices of organic compounds.
For molecules structurally related to 3-Amino-4-(tert-butoxy)butanoic acid, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), have been successfully applied to optimize molecular geometry and calculate electronic properties. nih.govamrita.eduresearchgate.net These studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govamrita.eduresearchgate.net
In a hypothetical DFT study of this compound, one would expect the analysis to reveal the distribution of electron density, with the lone pairs on the nitrogen and oxygen atoms being significant contributors to the HOMO. The LUMO would likely be distributed over the carboxylic acid group. Such calculations would also provide insights into the molecule's electrostatic potential, indicating regions susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Data from Quantum Chemical Calculations on Analogous Boc-Protected Amino Compounds
| Parameter | Typical Method | Information Gained | Reference Example |
| Optimized Geometry | DFT (e.g., B3LYP/cc-pVTZ) | Provides the most stable 3D structure with bond lengths and angles. | 2-(tert-butoxycarbonyl-amino)-5-bromopyridine nih.govamrita.eduresearchgate.net |
| HOMO-LUMO Energies | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates electronic transition properties and chemical reactivity. | 2-(tert-butoxycarbonyl-amino)-5-bromopyridine nih.govamrita.edu |
| Mulliken Atomic Charges | DFT (e.g., B3LYP/cc-pVTZ) | Describes the electron distribution among the atoms in the molecule. | 2-(tert-butoxycarbonyl-amino)-5-bromopyridine nih.govamrita.edu |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G+(d,p)) | Predicts the infrared and Raman spectra for structural identification. | 4-(Boc-amino) pyridine researchgate.net |
This table is illustrative and based on findings for related molecules, not this compound itself.
Conformational Analysis and Energy Minima Studies
The flexibility of the butanoic acid backbone and the bulky tert-butoxy (B1229062) group necessitates a thorough conformational analysis to identify the most stable, low-energy structures (energy minima). Such studies are crucial as the conformation of a molecule often dictates its biological activity and physical properties.
Theoretical studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org For this compound, rotations around the C-C single bonds of the backbone would be systematically explored. The dihedral angles are varied to map the potential energy surface and identify all stable conformers.
Computational modeling can provide detailed structural information at the atomic level for β-peptides based on the sequence of β-amino acids. scirp.org The relative energies of different conformers are calculated to determine their population at a given temperature. In the case of this compound, the steric hindrance from the large tert-butyl group would be a major factor influencing the preferred conformations.
Molecular Dynamics Simulations for Solvent Effects and Interaction Profiles
While specific molecular dynamics (MD) simulations for this compound are not documented in the reviewed literature, this technique is invaluable for understanding how a molecule behaves in a condensed phase, such as in a solvent like water. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. acs.orgnih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules. The simulation would track the trajectories of all atoms, revealing how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. nih.gov This is particularly important for understanding the role of water in mediating intramolecular interactions and the exposure of different functional groups to the solvent. Such simulations could also be used to study the interaction of this compound with other molecules, like biological receptors, by calculating the binding free energy.
Prediction of Spectroscopic Parameters and Chiroptical Properties
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.
For instance, DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. nih.govamrita.eduresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of the nuclei. researchgate.net The effect of a solvent on the NMR spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netscirp.org
Time-dependent DFT (TD-DFT) can be used to predict electronic properties such as absorption wavelengths. researchgate.net For chiral molecules like this compound, computational methods can also predict chiroptical properties, such as the optical rotation and the electronic circular dichroism (ECD) spectrum, which are essential for determining the absolute configuration of the molecule. However, specific predictions for this compound have not been found in the literature.
Elucidation of Reaction Mechanisms and Transition States Involving this compound
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For reactions involving this compound, such as peptide bond formation or the removal of the Boc protecting group, computational studies could provide detailed mechanistic insights. For example, in the acid-catalyzed deprotection of the Boc group, calculations could model the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl cation. Such studies would calculate the activation energies for each step, helping to understand the reaction kinetics. Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying enzymatic reactions, where the active site is treated with a high level of theory (QM) and the rest of the protein and solvent are treated with a more computationally efficient method (MM). nih.gov No specific reaction mechanism studies involving this compound have been identified in the current literature.
Future Perspectives and Emerging Research Directions for 3 Amino 4 Tert Butoxy Butanoic Acid Chemistry
Development of More Efficient and Selective Synthetic Routes
A primary challenge and opportunity in the chemistry of 3-amino-4-(tert-butoxy)butanoic acid lies in the development of robust, efficient, and stereoselective synthetic methodologies. While general strategies for β-amino acid synthesis exist, routes tailored to this specific γ-alkoxy structure are not yet well-established. illinois.edu Future research will likely focus on adapting and optimizing several promising synthetic strategies.
Key approaches anticipated to be at the forefront of this research include:
Asymmetric Conjugate Addition: This strategy involves the addition of an amine nucleophile to an α,β-unsaturated ester. A hypothetical route could utilize a chiral amine or a combination of an achiral amine and a chiral catalyst to react with a precursor like tert-butyl 4-(tert-butoxy)crotonate to establish the crucial C3 stereocenter.
Catalytic Carboxylation of Aziridines: Recent advances have demonstrated the utility of nickel-catalyzed carboxylation of aziridines for producing β-amino acids. illinois.edu A future pathway could involve the synthesis of 2-(tert-butoxymethyl)aziridine, followed by a catalytic ring-opening carboxylation to yield the desired product. The development of chiral ligands for the nickel catalyst would be critical for achieving high enantioselectivity. illinois.edu
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules like L-aspartic acid or L-serine is a common strategy. A multi-step sequence could be envisioned, involving selective protection of functional groups, reduction of a carboxylic acid to an alcohol, etherification to install the tert-butoxy (B1229062) group, and subsequent modifications to arrive at the final structure.
The overarching goal of this research will be to develop synthetic routes that are not only high-yielding but also provide precise control over the stereochemistry at the C3 position, making both (R) and (S) enantiomers readily accessible for further studies.
| Proposed Synthetic Strategy | Key Precursors | Main Advantages | Foreseen Challenges |
| Asymmetric Conjugate Addition | tert-Butyl 4-(tert-butoxy)crotonate, Chiral amine source | Potentially direct, utilizes established reaction types. | Synthesis of the unsaturated precursor; controlling stereoselectivity. |
| Catalytic Carboxylation | 2-(tert-Butoxymethyl)aziridine, Carbon Monoxide (CO) | High atom economy; direct carboxylation. illinois.edu | Synthesis of the substituted aziridine; development of effective asymmetric catalysts. illinois.edu |
| Chiral Pool Synthesis | L-Aspartic Acid or L-Serine | Starts with an enantiomerically pure material. | Potentially long, multi-step synthesis; protecting group manipulation. |
Exploration of Novel Applications as a Chiral Scaffold for Advanced Materials
The unique structural features of this compound make it an attractive candidate as a chiral scaffold for the design of advanced materials. The presence of a stereogenic center combined with the bulky and lipophilic tert-butoxy group can be exploited to impart specific, predictable properties to larger molecular assemblies.
Emerging research directions in this area include:
Foldamers and Peptidomimetics: β-amino acids are renowned for their ability to form stable, predictable secondary structures like helices and sheets, creating what are known as "foldamers". acs.org Oligomers of this compound could be synthesized to study how the sterically demanding tert-butoxy side chain influences the conformational preferences of the peptide backbone. This could lead to the creation of novel biomimetic structures with enhanced stability against proteolytic degradation, a desirable trait for therapeutic applications. hilarispublisher.com
Chiral Polymers and Functional Materials: Incorporating this chiral monomer into polymer chains could yield materials with unique chiroptical properties, suitable for applications in optics or as chiral stationary phases for enantioselective separations. The hydrophobic tert-butoxy groups could also influence the polymer's solubility, thermal stability, and self-assembly behavior in solution or the solid state.
Organocatalysis: The amino acid framework is a privileged scaffold in organocatalysis. Derivatives of this compound could be developed into novel catalysts for asymmetric reactions, where the chiral environment and the steric bulk of the side chain could play a crucial role in directing the stereochemical outcome of a reaction.
| Application Area | Role of this compound | Potential Properties/Advantages |
| Foldamers | Monomeric building block | Forms stable, non-natural helical or sheet structures; increased proteolytic stability. acs.org |
| Chiral Polymers | Chiral monomer | Induces chirality in the polymer backbone; useful for chiroptical materials or separation science. |
| Advanced Coatings | Functional component | The tert-butoxy group can enhance hydrophobicity and modify surface properties. |
| Organocatalysis | Chiral scaffold for catalyst design | Creates a specific chiral pocket to control stereoselectivity in asymmetric synthesis. |
Integration into Chemoenzymatic Cascade Processes
Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, represent a powerful approach in modern organic chemistry. The integration of this compound synthesis into such cascades is a promising future direction for sustainable and highly selective production.
A key area of exploration will be the use of transaminases (ATAs), which are enzymes capable of catalyzing the transfer of an amino group to a ketone with high stereoselectivity. nih.gov A hypothetical chemoenzymatic route could be designed as follows:
Chemical Synthesis of Precursor: The first step would involve the chemical synthesis of the prochiral β-keto acid, 3-oxo-4-(tert-butoxy)butanoic acid. This step would leverage traditional organic synthesis methods.
Enzymatic Asymmetric Amination: In the second step, a carefully selected (R)- or (S)-selective transaminase would be used to convert the β-keto acid into the desired enantiomer of this compound. researchgate.net This biocatalytic step avoids the need for chiral auxiliaries or metal catalysts and often proceeds under mild, aqueous conditions. nih.gov
The primary challenge in this approach is the inherent instability of β-keto acid substrates, which can be prone to decarboxylation. nih.govresearchgate.net Future research will need to focus on optimizing reaction conditions or using stabilized substrate equivalents (e.g., β-keto esters followed by enzymatic hydrolysis) to overcome this limitation. researchgate.net The discovery and engineering of novel transaminases with high activity and selectivity towards this specific substrate will also be a critical research goal.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and guiding experimental design. For a novel scaffold like this compound, computational methods can offer significant insights and direct future synthetic efforts.
Prospective computational studies could focus on several key areas:
Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can predict the lowest energy conformations of the monomer and its oligomers. scirp.orgresearchgate.net This information is fundamental to designing foldamers with predictable three-dimensional structures and for understanding how the bulky side chain influences the peptide backbone. scirp.org
Design of Novel Derivatives: In silico screening can be employed to design and evaluate a library of virtual derivatives. By computationally modifying the tert-butoxy group or adding other substituents, properties such as solubility, binding affinity to a biological target, or catalytic activity can be predicted. This rational design approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Mechanistic Investigations: Computational modeling can be used to study the transition states and reaction pathways of proposed synthetic routes. This can help in understanding the origins of stereoselectivity and in optimizing reaction conditions (e.g., catalyst or solvent choice) to improve yield and purity.
| Computational Method | Research Objective | Potential Outcome |
| Density Functional Theory (DFT) | Determine stable conformations of monomers and oligomers. researchgate.net | Prediction of secondary structures for foldamer design; understanding steric effects. |
| Molecular Dynamics (MD) | Simulate the behavior of oligomers or polymers in solution. | Insight into self-assembly processes and material properties. |
| Virtual Screening/QSAR | Design derivatives with specific properties. | Identification of new molecules with tailored reactivity or biological activity. |
| Reaction Pathway Modeling | Elucidate mechanisms of synthetic transformations. | Optimization of catalysts and reaction conditions for higher efficiency and selectivity. |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3-Amino-4-(tert-butoxy)butanoic acid, and how is stereochemical integrity maintained during synthesis?
- Answer : The synthesis typically involves multi-step protocols, starting with chiral amines or tert-butoxy-protected intermediates. For example, asymmetric synthesis routes using tert-butoxycarbonyl (Boc) protection (e.g., Boc₂O) ensure stereochemical control. A common approach includes:
Acylation : Protecting the amino group with Boc using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Coupling Reactions : Introducing the tert-butoxy group via nucleophilic substitution or esterification under anhydrous conditions .
Deprotection : Selective removal of protecting groups under acidic conditions (e.g., TFA) to yield the final compound .
Advanced purification techniques like preparative HPLC or crystallization are critical for isolating enantiomerically pure products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butoxy group (~1.2 ppm for C(CH₃)₃) and the amino/acid protons .
- HPLC/MS : Reverse-phase HPLC with mass spectrometry detects impurities and verifies molecular weight .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
- Chiral Chromatography : Ensures enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound analogs?
- Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or receptor isoform specificity. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled buffer systems (e.g., Tris-HCl at pH 7.4) .
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics to differentiate nonspecific interactions .
- Mutagenesis Studies : Identify critical receptor residues influencing binding using site-directed mutagenesis .
Example: A study on (R)-3-Amino-4-(3-chlorophenyl)butanoic acid showed conflicting IC₅₀ values due to assay buffer ionic strength; repeating experiments with standardized buffers resolved discrepancies .
Q. What strategies optimize the yield of this compound in large-scale asymmetric synthesis?
- Answer :
- Continuous Flow Reactors : Enhance reaction efficiency and reduce racemization by minimizing residence time .
- Enzymatic Resolution : Use lipases or acylases for kinetic resolution of enantiomers (e.g., CAL-B lipase for ester hydrolysis) .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to optimize quenching times .
Industrial-scale protocols report >90% enantiomeric excess (ee) using these methods .
Q. How do structural analogs of this compound compare in receptor affinity, and what computational tools predict their activity?
- Answer : Analogs with halogenated aryl groups (e.g., 4-iodophenyl or 3-chlorophenyl) show enhanced receptor affinity due to hydrophobic interactions. Key comparisons include:
Methodological Considerations
Q. What stability challenges arise when storing this compound, and how are they mitigated?
- Answer :
- Hydrolysis Risk : The tert-butoxy group is susceptible to acid-catalyzed cleavage. Store at -20°C in anhydrous DMSO or under nitrogen .
- Racemization : Avoid prolonged exposure to basic conditions. Lyophilized powders are stable for >6 months at -80°C .
- Analytical Monitoring : Periodic HPLC checks detect degradation products (>95% purity threshold) .
Q. How can researchers validate the biological activity of this compound in neuronal models?
- Answer :
- Primary Neuron Cultures : Assess synaptic transmission modulation via patch-clamp electrophysiology .
- CRISPR-Cas9 Knockouts : Validate target specificity using GABA₃ receptor-deficient neuronal lines .
- Metabolic Labeling : Track incorporation into peptides via radiolabeled (¹⁴C) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
